2,4-Dibromo-3-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTBBWYRKIAIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491363 | |
| Record name | 2,4-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-75-0 | |
| Record name | 2,4-Dibromo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13321-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dibromo 3 Methylphenol and Analogous Structures
Electrophilic Aromatic Substitution Approaches
The classical and most prevalent method for the synthesis of 2,4-Dibromo-3-methylphenol is through electrophilic aromatic substitution. This approach leverages the activating and directing effects of the hydroxyl and methyl groups on the phenol (B47542) ring.
Regioselective Bromination of Methylphenols
The synthesis of this compound typically starts from m-cresol (B1676322) (3-methylphenol). The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. The methyl group is also activating and ortho-, para-directing. In m-cresol, the positions ortho and para to the hydroxyl group are at C2, C4, and C6. The position para to the methyl group is C6, and the positions ortho are C2 and C4. The combined directing effects of both groups strongly favor substitution at the C2, C4, and C6 positions.
In the case of m-cresol, bromination tends to occur at the positions most activated by the hydroxyl group, which are C2, C4, and C6. Specifically, the formation of this compound indicates that substitution has occurred at two of these activated sites. The regioselectivity of the bromination of cresols is a critical aspect, with studies showing that the substitution pattern is highly dependent on the starting isomer and the reaction conditions. For instance, the bromination of m-cresol can lead to a mixture of brominated products, and achieving high selectivity for the 2,4-dibromo isomer requires careful control of the reaction. Some research has focused on achieving high regioselectivity in the monobromination of phenols, where the para-position is generally favored. nih.govmdpi.comresearchgate.net If the para-position is already occupied, the ortho-position becomes the primary site of substitution. nih.govmdpi.com
Application of Diverse Brominating Agents in Controlled Synthesis
A variety of brominating agents have been employed to control the synthesis of brominated phenols, including this compound. The choice of reagent is crucial for managing the reactivity and selectivity of the bromination reaction.
Molecular Bromine (Br₂) : The direct use of molecular bromine, often in a solvent like acetic acid or dichloromethane (B109758), is a common method. However, this approach can lead to over-bromination, producing tri- and polybrominated phenols due to the high reactivity of the phenol ring. orientjchem.org To mitigate this, the stoichiometry of bromine is carefully controlled. quickcompany.in
N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to molecular bromine. It is often used to avoid the formation of polybrominated byproducts. sci-hub.se Mechanochemical methods using NBS, assisted by grinding with polyethylene (B3416737) glycol (PEG-400), have been shown to be effective for the regioselective monobromination of phenols. beilstein-journals.org
Hydrogen Bromide (HBr) in combination with an Oxidant : Systems like HBr/H₂O₂ are considered greener alternatives as they generate bromine in situ, which can then react with the phenol. quickcompany.inresearchgate.netnih.govscribd.com This method allows for better control of the amount of active brominating species present in the reaction mixture. The use of HBr with sulfoxides has also been explored to achieve regioselective bromination, with the steric hindrance of the sulfoxide (B87167) influencing the para/ortho selectivity. ccspublishing.org.cn
Other Brominating Systems : Other reagents and systems have been developed for the regioselective bromination of phenols. These include potassium bromide (KBr) with ZnAl-BrO₃⁻-layered double hydroxides, which has demonstrated excellent regioselectivity for the para-position. nih.govmdpi.com Another system involves an I(III)-based reagent, prepared from PIDA and AlBr₃, which allows for practical electrophilic bromination under mild conditions. rsc.org
The following table summarizes the application of different brominating agents in the synthesis of bromophenols:
| Brominating Agent | Substrate Example | Key Features | Reference |
| Molecular Bromine (Br₂) | 6-methylphenol | Can lead to di- and polybromination. orientjchem.org | |
| N-Bromosuccinimide (NBS) | Phenols | Milder, more selective, can be used in mechanochemical synthesis. sci-hub.sebeilstein-journals.org | beilstein-journals.org |
| HBr/H₂O₂ | Phenols | In situ generation of bromine, considered a greener method. quickcompany.inresearchgate.netnih.govscribd.com | quickcompany.inresearchgate.net |
| KBr/ZnAl-BrO₃⁻-LDHs | Phenols | Excellent regioselectivity for para-bromination. nih.govmdpi.com | nih.govmdpi.com |
| PIDA/AlBr₃ | Phenols | Practical and efficient under mild conditions. rsc.org | rsc.org |
Impact of Reaction Parameters on Product Regioselectivity and Yield
The outcome of the bromination of methylphenols is highly sensitive to various reaction parameters. Careful optimization of these factors is essential to maximize the yield of the desired this compound and minimize the formation of isomers and polybrominated products.
Solvent : The choice of solvent can significantly influence the regioselectivity of the bromination. researchgate.net Solvents like acetic acid and dichloromethane are commonly used. In some cases, solvent-free conditions or the use of greener solvents like water have been explored. beilstein-journals.orgresearchgate.net
Temperature : The reaction temperature is a critical parameter. Lower temperatures, often between 0–5 °C, are typically employed to control the exothermic nature of the reaction and to minimize over-bromination. One process patent specifies a reaction temperature of -10 to -5 °C to control the formation of byproducts. quickcompany.in
Stoichiometry of Reagents : The molar ratio of the brominating agent to the methylphenol substrate is crucial for controlling the degree of bromination. quickcompany.in For dibromination, a molar ratio of at least 2:1 (brominating agent to phenol) is required. Precise control is necessary to avoid the formation of mono- or tri-brominated species.
Catalyst : The presence and type of catalyst can affect both the rate and selectivity of the reaction. Lewis acids are sometimes used to enhance the electrophilicity of the brominating agent. quickcompany.in However, many brominations of highly activated phenols can proceed without a catalyst. savemyexams.com
The table below illustrates the impact of reaction parameters on the bromination of phenols:
| Parameter | Effect on Reaction | Example | Reference |
| Solvent | Influences regioselectivity and reaction rate. | Acetic acid is a common solvent for phenol bromination. | researchgate.net |
| Temperature | Lower temperatures favor selectivity and control exothermicity. | 0–5 °C is often used to prevent over-bromination. | |
| Stoichiometry | Determines the degree of bromination (mono-, di-, tri-). | A 2:1 molar ratio of Br₂ to 6-methylphenol is used for dibromination. | quickcompany.in |
| Catalyst | Can enhance reaction rate and influence selectivity. | Lewis acids like AlCl₃ can be used. mdpi.com | quickcompany.in |
Catalytic and Green Bromination Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient catalytic methods for bromination reactions.
Transition Metal-Catalyzed Bromination Techniques
Transition metal catalysts have been investigated for the C-H halogenation of phenols. beilstein-journals.org These methods can offer high selectivity under milder conditions compared to traditional electrophilic substitution. Copper catalysts, in particular, have been shown to be effective for the bromination of phenols. beilstein-journals.org For example, copper(II) chloride (CuCl₂) has been used to catalyze the aerobic oxidative bromination of phenols with lithium bromide (LiBr) as the bromine source. beilstein-journals.org The mechanism is thought to involve the formation of a phenoxy radical intermediate. beilstein-journals.org While these methods show promise, the regioselectivity can sometimes be lower for bromination compared to chlorination. beilstein-journals.org Other transition metals like palladium, rhodium, and ruthenium have also been explored for C-H halogenation reactions. rsc.orgbeilstein-journals.org
Oxidative Bromination Strategies Utilizing Peroxides
Oxidative bromination using hydrogen peroxide (H₂O₂) as a clean and atom-economical oxidant is a prominent green chemistry approach. researchgate.netnih.govscribd.com The H₂O₂/HBr system generates molecular bromine in situ, with water as the only byproduct. nih.govscribd.com This method avoids the direct handling of hazardous molecular bromine and allows for the complete utilization of the bromine atoms. scribd.com The reaction can be performed in aqueous media, further enhancing its green credentials. researchgate.net The combination of a bromide ion source and an oxidant like H₂O₂ has been successfully applied to the bromination of various aromatic compounds, including phenols. researchgate.netrsc.org Photocatalytic methods that utilize light to initiate the oxidative bromination with HBr/H₂O₂ have also been developed, offering another green and safe process. nih.gov
Multi-Step Synthesis and Precursor Derivatization
The synthesis of specifically substituted halogenated phenols like this compound often requires a multi-step approach involving the preparation and derivatization of halogenated phenol intermediates. This strategy allows for precise control over the substitution pattern on the aromatic ring.
Several methods exist for the preparation of halogenated phenol intermediates, which can then be further functionalized to yield the desired target molecule.
One common approach is the direct halogenation of phenols using electrophilic halogenating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). scientificupdate.com However, this method can lead to mixtures of mono-, di-, and tri-substituted products, and controlling the regioselectivity can be challenging due to the strong activating and ortho-, para-directing nature of the hydroxyl group. scientificupdate.com For instance, the direct bromination of phenol often yields a mixture of ortho- and para-bromophenol, with the para-isomer being the major product. researchgate.net
To overcome the lack of selectivity in direct halogenation, various strategies have been developed. Directed ortho-metalation is a powerful technique for the regioselective synthesis of halogenated phenols. researchgate.net This method involves the use of a directing group, such as an O-aryl N-isopropylcarbamate, to direct lithiation to the ortho position, followed by quenching with an electrophilic halogen source. researchgate.net This allows for the synthesis of ortho-halogenated phenols that are difficult to obtain by other methods. researchgate.net
Another strategy involves the hydrolysis of halogenated anilines. google.com This can be achieved through diazotization followed by hydrolysis, although this method generates significant waste. google.com A more direct approach is the high-temperature, high-pressure hydrolysis of haloanilines in the presence of a catalyst. google.com
The synthesis of halogenated phenols can also be achieved from substituted arenes through a tandem regioselective borylation and oxidation sequence. google.com This one-pot process allows for the synthesis of a variety of substituted phenols from readily available starting materials. google.com
Furthermore, the reaction of phenols with reagents like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base can yield highly halogenated alkenyl ethers, which can serve as versatile intermediates for further transformations. beilstein-journals.org
Catalytic methods for regioselective halogenation have also gained attention. Ammonium salt-catalyzed ortho-selective monohalogenation of phenols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been developed, offering a practical route to ortho-chlorinated phenols. sci-hub.se Similarly, a Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective chlorination of phenols. nsf.gov
| Method | Reagents/Catalysts | Key Features |
| Direct Halogenation | Br₂, NBS | Can lead to mixtures of isomers and polyhalogenated products. scientificupdate.com |
| Directed ortho-Metalation | O-Aryl N-isopropylcarbamates, n-BuLi, Electrophilic halogen source | High regioselectivity for ortho-substitution. researchgate.net |
| Hydrolysis of Haloanilines | Haloaniline, Acid, Heat/Pressure or Diazotization reagents | Can produce specific isomers but may involve harsh conditions or generate waste. google.com |
| Borylation/Oxidation of Arenes | Arene, Borane, Iridium or Rhodium catalyst, Oxidizing agent | One-pot synthesis of substituted phenols. google.com |
| Reaction with Halothane | Phenol, Halothane, Base | Forms highly halogenated alkenyl ether intermediates. beilstein-journals.org |
| Catalytic ortho-Halogenation | Phenol, DCDMH, Ammonium salt catalyst or Selenoether catalyst | Provides a practical route to ortho-halogenated phenols. sci-hub.sensf.gov |
Spectroscopic and Structural Characterization of 2,4 Dibromo 3 Methylphenol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of 2,4-dibromo-3-methylphenol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For substituted phenols, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl and methyl groups. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. For instance, in a related compound, 2-bromo-4-methylphenol, the aromatic protons appear at δ 7.27 (s, 1H), 7.01 (d, J = 8.25 Hz, 1H), and 6.90 (d, J = 8.24 Hz, 1H), while the phenolic OH is at δ 5.37 (s, 1H) and the methyl group at δ 2.27 (s, 1H) in CDCl₃. beilstein-journals.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms attached to the bromine and oxygen atoms will experience significant shifts. For 2-bromo-4-methylphenol, the ¹³C NMR signals are observed at δ 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, and 20.19 in CDCl₃. beilstein-journals.org The specific shifts for this compound would be unique to its substitution pattern. The study of various substituted phenols by NMR provides a basis for predicting and interpreting these spectra. rsc.orgthieme-connect.de
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Phenol (B47542) (2-Bromo-4-methylphenol in CDCl₃) beilstein-journals.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.27 (s), 7.01 (d), 6.90 (d) | 132.12, 131.41, 115.74 |
| C-OH | - | 150.03 |
| C-Br | - | 109.83 |
| C-CH₃ | - | 129.77 |
| OH | 5.37 (s) | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational Modes and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3600-3100 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. wpmucdn.com The exact position and broadness of this peak can be influenced by hydrogen bonding. researchgate.net Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and C-Br stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The λmax (wavelength of maximum absorbance) for phenolic compounds is sensitive to the substituents on the aromatic ring. researchgate.net Bromine atoms, being electron-withdrawing, and the methyl and hydroxyl groups, being electron-donating, will influence the energy of the electronic transitions in this compound. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and help validate the experimental UV-Vis spectra. researchgate.net The solvent can also play a significant role in the position of the absorption bands. researchgate.net
Table 2: Expected IR and UV-Vis Spectroscopic Features for this compound
| Spectroscopic Technique | Feature | Expected Region/Value |
|---|---|---|
| Infrared (IR) | O-H Stretch (Phenolic) | 3600-3100 cm⁻¹ (broad) wpmucdn.com |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | |
| C-H Stretch (Methyl) | ~2960-2850 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | |
| C-Br Stretch | < 1000 cm⁻¹ |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation. For this compound (C₇H₆Br₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (265.93 g/mol ). nih.gov
A key feature in the mass spectrum of a compound containing bromine is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a molecule with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M⁺, M⁺+2, and M⁺+4 peaks.
The fragmentation of the molecular ion upon electron impact provides further structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-Br bonds. The presence of a methyl group can lead to the loss of a methyl radical (CH₃•). The analysis of these fragmentation patterns helps to confirm the structure of the molecule. researchgate.netlibretexts.org
Crystallographic Analysis and Solid-State Structural Properties
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.
Single-Crystal X-ray Diffraction Studies of Phenolic Compounds
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms within a crystal. scielo.br By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, providing accurate bond lengths, bond angles, and torsion angles. nih.gov
While a specific SCXRD study for this compound was not found in the provided search results, the methodology is well-established for substituted phenols. researchgate.netrsc.org Such a study would definitively confirm the connectivity and stereochemistry of the molecule. The results of SCXRD studies on related brominated phenolic compounds provide valuable comparative data on how substituents affect the molecular geometry. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces. The analysis of the crystal structure reveals these interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-bromo-4-methylphenol |
Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This analysis is based on partitioning the crystal electron density into molecular fragments, thereby defining a unique space for each molecule within the crystal. The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the sum of electron densities of all other molecules is equal to the contribution from the molecule of interest.
This technique provides a graphical representation of intermolecular contacts and a quantitative summary of their nature and prevalence. By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and highlight specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which appear as distinct red regions on the surface.
To demonstrate the utility of this analysis, data from published studies on other brominated phenol derivatives are presented. These examples showcase how Hirshfeld surface analysis elucidates the intermolecular interactions that govern the crystal packing.
In a study of (E)-2,4-dibromo-6-(((2-nitrophenyl)imino)methyl)phenol, the crystal structure was stabilized by various intermolecular interactions that were quantified using Hirshfeld surface analysis. researchgate.net Similarly, the analysis of 5,17-dibromo-11,27,23,25-tetraone-26,28-dipropoxycalix tandfonline.comarene, a more complex brominated molecule, revealed that H···H interactions constituted the largest proportion of contacts. mdpi.com
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two different conformations of a dibrominated calix tandfonline.comarene derivative, illustrating the detailed quantitative data obtained from such an analysis. mdpi.com
| Intermolecular Contact | Contribution for Conformer 1a (%) | Contribution for Conformer 1b (%) |
| H···H | 44.1 | 44.5 |
| O···H | 20.1 | 22.9 |
| C···H | Not specified | Not specified |
| Br···H | Not specified | Not specified |
| Br···Br | Not specified | Not specified |
This table is interactive. Users can sort and filter the data.
In another relevant study on (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol, a thermochromic Schiff base, Hirshfeld surface analysis was employed to investigate the intermolecular interactions. researchgate.net The analysis revealed the significant role of C−H···Br hydrogen bonds and π···π stacking interactions in stabilizing the crystal packing.
A detailed breakdown of intermolecular contacts for a related Schiff base, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, as determined by Hirshfeld surface analysis, is provided in the table below.
| Intermolecular Contact | Contribution (%) |
| H···H | 34.6 |
| H···O | Not specified |
| H···Br | Not specified |
| H···C | Not specified |
| H···N | Not specified |
This table is interactive. Users can sort and filter the data.
These examples robustly demonstrate the power of Hirshfeld surface analysis to provide a detailed and quantitative understanding of the intermolecular forces at play within a molecular crystal. Should the crystal structure of this compound be determined in the future, a similar analysis would be invaluable in characterizing its solid-state behavior.
Computational and Theoretical Investigations of 2,4 Dibromo 3 Methylphenol
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a cornerstone of modern computational chemistry, providing a framework to investigate molecular properties with high accuracy. scirp.org Functionals like B3LYP, combined with appropriate basis sets such as 6-311G(d,p), are commonly used to model the behavior of organic molecules. researchgate.net
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.net For 2,4-Dibromo-3-methylphenol, this process would calculate the precise bond lengths, bond angles, and dihedral angles that define its structure. The analysis provides the foundational geometry from which all other properties are derived.
Table 1: Predicted Geometric Parameters for this compound from DFT Optimization
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C-O | Carbon-Oxygen bond length of the phenol (B47542) group. | Calculated via DFT |
| O-H | Oxygen-Hydrogen bond length of the hydroxyl group. | Calculated via DFT |
| C-Br (C2) | Carbon-Bromine bond length at position 2. | Calculated via DFT |
| C-Br (C4) | Carbon-Bromine bond length at position 4. | Calculated via DFT |
| C-C (ring) | Average Carbon-Carbon bond length within the phenyl ring. | Calculated via DFT |
| C-C (methyl) | Bond length between the phenyl ring and the methyl group. | Calculated via DFT |
| Bond Angles | ||
| C-O-H | Angle of the hydroxyl group. | Calculated via DFT |
| C-C-Br | Angle involving the bromine substituents. | Calculated via DFT |
| C-C-C (ring) | Average internal angle of the phenyl ring. | Calculated via DFT |
Vibrational Frequency Analysis and Spectroscopic Data Correlation
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, the bending of C-H bonds, or the stretching of the C-Br bonds. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Stretching of the hydroxyl group bond. | Calculated via DFT |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl ring. | Calculated via DFT |
| C-H Stretch (Methyl) | Stretching of C-H bonds in the methyl group. | Calculated via DFT |
| C=C Stretch (Aromatic) | In-plane stretching of the phenyl ring. | Calculated via DFT |
| C-O Stretch | Stretching of the carbon-oxygen bond. | Calculated via DFT |
| C-Br Stretch | Stretching of the carbon-bromine bonds. | Calculated via DFT |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electronic density and charge distribution of a molecule. researchgate.net The MEP surface displays regions of varying electrostatic potential, identifying sites prone to electrophilic and nucleophilic attack. iucr.org For this compound, the MEP map would show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and bromine atoms, highlighting them as likely sites for interaction with electrophiles. Conversely, positive potential (colored blue) would be located around the hydroxyl hydrogen atom, indicating its susceptibility to nucleophilic attack. iucr.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability. jst.go.jp
Table 3: Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Calculated via DFT |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Calculated via DFT |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | Calculated via DFT |
Quantum Chemical Descriptors and Reactivity Studies
Beyond FMO theory, other quantum chemical descriptors provide deeper insights into the bonding and stability of a molecule.
Natural Bond Orbital (NBO) Analysis
Table 4: Illustrative NBO Analysis for a Key Interaction in this compound
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (C-C) | Lone Pair -> Antibonding Pi Orbital | Calculated via NBO |
| σ (C-H) | σ* (C-C) | Sigma Bond -> Antibonding Sigma Bond | Calculated via NBO |
Investigation of Global and Local Chemical Reactivity Indices
Global and local chemical reactivity indices, derived from conceptual Density Functional Theory (DFT), are essential for predicting the chemical behavior and stability of a molecule. derpharmachemica.commdpi.comfrontiersin.org These descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap (ΔE), ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), offer a quantitative framework for understanding reactivity. tubitak.gov.trmdpi.com
DFT calculations on derivatives of 2,4-dibromophenol (B41371) and other halogenated phenols provide insight into their electronic properties and reactivity. tubitak.gov.tr For instance, a study on para-halogenated phenols calculated using the B3LYP/6-311G(d,p) method highlights how different halogens affect these indices. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
Analysis of various substituted phenol derivatives shows that global reactivity descriptors can effectively rank molecules by their stability and reactivity. tubitak.gov.tr For example, in a series of diaryl ether derivatives synthesized from 2,4-dibromophenol, the calculated frontier orbital energies and related indices successfully identified the most and least reactive compounds in the set. tubitak.gov.tr The electrophilicity index (ω) is particularly useful for quantifying the molecule's ability to accept electrons. derpharmachemica.com
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. scielo.org.mx For halogenated phenols, these calculations can predict the susceptibility of specific carbon atoms on the aromatic ring or the phenolic oxygen to chemical reactions.
Table 1: Calculated Global Reactivity Descriptors for Related Halogenated Phenols
| Descriptor | p-Fluorophenol | p-Chlorophenol | p-Bromophenol |
| EHOMO (eV) | -6.2152 | -6.2043 | -6.1444 |
| ELUMO (eV) | -0.4990 | -0.5255 | -0.4656 |
| Energy Gap (ΔE) (eV) | 5.7162 | 5.6788 | 5.6788 |
| Ionization Potential (I) (eV) | 6.2152 | 6.2043 | 6.1444 |
| Electron Affinity (A) (eV) | 0.4990 | 0.5255 | 0.4656 |
| Hardness (η) (eV) | 2.8581 | 2.8394 | 2.8394 |
| Electronegativity (χ) (eV) | 3.3571 | 3.3649 | 3.3050 |
| Electrophilicity Index (ω) (eV) | 1.9672 | 1.9960 | 1.9219 |
Data derived from a theoretical study on p-halophenols using DFT B3LYP/6-311G(d,p) method. Data for this compound is not explicitly available and these values for related compounds serve as an illustration.
Theoretical Modeling of Solvation Effects and Environmental Influence
The properties and reactivity of a molecule can be significantly altered by its environment, particularly by the solvent. mdma.ch Theoretical models are crucial for understanding these solvent-solute interactions. The influence of a solvent is generally modeled using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. acs.org
Polarizable Continuum Models (PCM) for Solvent-Dependent Properties
The Polarizable Continuum Model (PCM) is a widely used and successful implicit solvation model. researchgate.netnih.gov In PCM, the solute molecule is placed within a cavity created in a continuous, polarizable dielectric medium that represents the solvent. researchgate.net This approach allows for the efficient calculation of solvent effects on molecular properties such as energies, geometries, and spectroscopic parameters. nih.gov Different variations of PCM, like the Integral Equation Formalism PCM (IEF-PCM), are implemented in most quantum chemistry software packages. researchgate.net
Theoretical studies on halogenated phenols and related derivatives frequently employ PCM to investigate their behavior in various solvents. For example, Time-Dependent DFT (TD-DFT) calculations combined with the IEF-PCM model have been used to analyze the electronic spectra and excited-state properties of halogen-substituted phenols in different media. nih.gov These calculations can predict how the absorption wavelengths (λmax) shift in response to solvent polarity (solvatochromism). mdma.ch For this compound, using a PCM approach would be essential to predict its properties in aqueous solution or organic solvents, providing a more realistic model of its behavior in environmental or industrial contexts. researchgate.netacs.org
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. frontiersin.org Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. mdpi.com Computational methods, primarily DFT, are instrumental in predicting the NLO properties of new molecules, guiding the synthesis of promising candidates. researchgate.net
The key NLO properties at the molecular level are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). mdpi.com A large first hyperpolarizability (β) is indicative of a strong second-order NLO response. Theoretical calculations can determine these tensor quantities, providing a measure of a molecule's potential as an NLO material.
For phenolic compounds, the hydroxyl group (-OH) acts as an electron donor, and the presence of electron-withdrawing halogen atoms can enhance the molecular polarization and, consequently, the NLO response. Theoretical studies on halogenated phenols have shown that their NLO properties can be systematically evaluated. For example, calculations on p-halogenated phenols have determined their dipole moments and hyperpolarizabilities. The results indicate that while p-bromophenol has the largest dipole moment among the studied halophenols, its first hyperpolarizability is comparable to that of p-chlorophenol. It is expected that this compound, with its multiple bromine substituents, would also possess notable NLO properties worthy of theoretical and experimental investigation.
Table 2: Calculated Non-Linear Optical (NLO) Properties for Related Halogenated Phenols
| Property | p-Fluorophenol | p-Chlorophenol | p-Bromophenol |
| Dipole Moment (μ) (Debye) | 2.4851 | 2.4266 | 2.8340 |
| Mean Polarizability (α) (a.u.) | 68.32 | 80.44 | 85.34 |
| First Hyperpolarizability (β) (a.u.) | 129.58 | 108.06 | 108.43 |
Data derived from a theoretical study on p-halophenols using DFT B3LYP/6-311G(d,p) method. Values are in atomic units (a.u.) unless otherwise specified. Data for this compound is not explicitly available.
Reaction Mechanisms and Chemical Transformations
Electrophilic Aromatic Substitution Reaction Pathways at the Phenolic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for phenols. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. Conversely, the bromine atoms are deactivating yet still direct incoming electrophiles to ortho and para positions.
In 2,4-dibromo-3-methylphenol, the positions ortho and para to the strongly activating hydroxyl group are already substituted with bromine (positions 2 and 4). The remaining open positions are C5 and C6. The C6 position is ortho to the hydroxyl group and para to the methyl group, making it the most electronically enriched and sterically accessible site for further electrophilic attack. The C5 position is meta to the hydroxyl group, making it less favorable for substitution.
The general mechanism for EAS reactions involves the attack of an electrophile (E+) on the π-system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. minia.edu.eg For many EAS reactions, such as bromination or Friedel-Crafts reactions, a Lewis acid catalyst is required to generate a sufficiently potent electrophile to react with the aromatic ring. minia.edu.eg
Studies on the bromination of related phenols, like 3,4-dimethylphenol (B119073), show that substitution occurs sequentially at the available ortho and para positions relative to the hydroxyl group. rsc.org Further bromination of compounds like 2,6-dibromo-3,4-dimethylphenol can lead to the formation of a 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone, a non-aromatic intermediate. rsc.org This dienone can subsequently undergo rearrangement to yield other substituted phenols, highlighting the complex pathways that can arise from what initially appears to be a simple substitution reaction. rsc.org
Oxidation Reactions of Brominated Phenols
The phenolic group of this compound is susceptible to oxidation. Oxidation reactions can lead to the formation of various derivatives, including quinones, which are products of the oxidation of the phenolic group itself. Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are typically used for such transformations.
The oxidation of bromophenols can also be achieved using permanganate, and the presence of multi-walled carbon nanotubes (CNTs) can synergistically enhance the removal of these compounds from water. researchgate.net The process involves the generation of manganese dioxide (MnO2) on the carbon surface, which enhances the oxidative power of the permanganate. researchgate.net Similarly, alumina (B75360) (Al2O3) has been shown to improve the degradation of 2,4-dibromophenol (B41371) by potassium permanganate, increasing the removal efficiency by creating a more electron-deficient state for the permanganate ion through coordination. researchgate.net
Electrochemical methods can also be employed for the oxidation of phenols and their derivatives. beilstein-journals.org
Reduction Reactions and Dehalogenation Processes
Reduction reactions of this compound primarily involve the cleavage of the carbon-bromine bonds, a process known as reductive dehalogenation. This can be achieved through various chemical, photocatalytic, and biological methods.
Photocatalytic dehalogenation offers an effective route for the degradation of halogenated phenols. For instance, the closely related 2,6-dibromo-4-methylphenol (B1582163) (DBMP) has been shown to be effectively degraded via photocatalysis using a non-stoichiometric magnetite catalyst. researchgate.net The proposed mechanism is a mixed reduction-oxidation process where the DBMP molecule interacts with the catalyst surface, allowing it to react with available electrons, which results in the release of bromide ions. researchgate.net Similarly, visible light-promoted photoredox catalysis can achieve the reductive dehalogenation of α-bromoacetophenone derivatives, suggesting a plausible pathway for other brominated compounds. rsc.org
Biological dehalogenation represents another significant pathway. Organohalide respiring bacteria possess enzymes called reductive dehalogenases that can cleave carbon-halogen bonds. nih.gov These enzymes are a distinct subfamily of cobalamin (B12)-dependent enzymes. nih.gov The proposed mechanism for these enzymes involves a direct interaction between the cobalt ion in the B12 cofactor and the halogen atom of the substrate. nih.gov This halogen-Co bond formation is a new paradigm in cobalamin biochemistry and facilitates the reduction of the organohalide. nih.gov Studies on sponge-associated anaerobic bacteria, such as Desulfoluna spongiiphila, have demonstrated the reductive debromination of 2,6-dibromophenol (B46663) to phenol (B47542), indicating that such microbial processes are active in marine environments. ufz.de
Mechanistic Insights into Catalytic Transformations Involving this compound as Ligand or Reactant
The structure of this compound allows it to participate in catalytic transformations both as a reactive substrate and as a building block for ligands in coordination chemistry.
As a reactant, its further substitution or transformation can be catalyzed. For example, the bromination of 3,4-dimethylphenol to 2,6-dibromo-3,4-dimethylphenol and its subsequent reactions can be directed under specific conditions to form other products. rsc.org
More significantly, phenols are widely used as ligands in coordination chemistry due to the ability of the phenolate (B1203915) oxygen to bind to metal centers. scielo.org.zaresearchgate.net These metal phenolate complexes can function as highly effective catalysts for a wide range of organic reactions. researchgate.net While this compound itself is a simple phenol, it can be used as a precursor to construct more complex ligands. For instance, a related compound, 2,4-dibromo-6-formylphenol, can be reacted with a diamine to create an unsymmetrical Salen-type ligand. acs.org This resulting ligand, which retains the dibromophenol moiety, can then coordinate with a metal like Nickel(II) to form a complex, [NiL1], which is catalytically active. acs.org The electronic properties imparted by the bromo- and methyl-substituted phenol ring can influence the stability and catalytic performance of the final metal complex. scielo.org.za
Degradation Mechanisms in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.govfrontiersin.org Sulfate radical-based AOPs (SR-AOPs) are also gaining prominence. frontiersin.org These radicals initiate a cascade of reactions that can lead to the complete mineralization of organic compounds into carbon dioxide, water, and inorganic ions. frontiersin.org
The degradation of brominated phenols like this compound in AOPs proceeds through several key steps. The process is typically initiated by the attack of •OH or other radicals on the aromatic ring. nih.gov The main degradation pathways include hydroxyl addition (hydroxylation) and substitution, which disrupt the aromatic system. nih.gov This can be followed by ring-opening reactions and further oxidation of the resulting aliphatic intermediates. nih.gov
A study on the photocatalytic degradation of the isomeric 2,6-dibromo-4-methylphenol (DBMP) using a magnetite catalyst provides specific insights. researchgate.net The degradation efficiency for DBMP was remarkably high at 98%, significantly higher than for non-halogenated phenol under the same conditions. researchgate.net This high efficiency points to a specific mechanism for halogenated pollutants, involving a mixed reduction-oxidation pathway on the catalyst surface that facilitates the release of bromide ions. researchgate.net The table below summarizes the efficiency of different degradation methods for DBMP.
| Degradation Method | Substrate | Removal Efficiency (%) after 60 min | Reference |
|---|---|---|---|
| Photocatalysis (Magnetite M1) | 2,6-dibromo-4-methylphenol | 98 | researchgate.net |
| Ozonolysis | 2,6-dibromo-4-methylphenol | 95 | |
| Direct Photolysis | 2,6-dibromo-4-methylphenol | 50 | |
| Photocatalysis (Magnetite M1) | Phenol | ~50 | researchgate.net |
Applications of 2,4 Dibromo 3 Methylphenol in Advanced Organic Synthesis
Role as a Synthetic Building Block and Chemical Intermediate
2,4-Dibromo-3-methylphenol serves as a fundamental building block in organic synthesis. The presence of bromine atoms at the 2 and 4 positions, ortho and para to the hydroxyl group, significantly influences the reactivity of the aromatic ring. These halogen atoms are good leaving groups in various nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups. The phenolic hydroxyl group and the methyl group also offer sites for further chemical modification.
This compound is utilized as a reagent and an intermediate for synthesizing more complex molecules. Its dual bromine substitution enhances its reactivity, making it a valuable precursor in the design of new therapeutic agents and specialty chemicals. chemimpex.com For instance, the bromine atoms can be replaced by other electrophiles under appropriate conditions, and the phenolic group can be oxidized to form quinones or reduced to produce corresponding phenol (B47542) derivatives. This versatility allows chemists to construct intricate molecular architectures.
Precursor for the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on this compound makes it an ideal precursor for constructing complex organic molecules. Its applications are noted in the development of bioactive compounds, including those with potential in oncology and neurology. chemimpex.com The ability to selectively functionalize the molecule at its various positions is key to its utility.
One significant application is in the synthesis of multi-substituted aromatic compounds. Through sequential reactions, the bromine atoms can be replaced with different moieties, leading to highly functionalized and complex structures. For example, it is a precursor for creating compounds like 2,6-Dibromo-4-[3-(3,5-Dibromo-4-Hydroxy-2-Methyl-Phenyl)-1,1-Dioxo-2,1λ6-Benzoxathiol-3-Yl]-3-Methyl-Phenol, which have potential uses in materials science and as agrochemicals. solubilityofthings.com The synthesis often involves multi-step procedures, including halogenation, nucleophilic substitution, and metal-catalyzed reactions to build up molecular complexity from the initial phenol scaffold. ontosight.ai
Ligand Development in Coordination Chemistry and Catalysis
A significant area of application for this compound is in the development of ligands for coordination chemistry and catalysis. The phenolic oxygen, along with other donor atoms introduced through synthetic modifications, can chelate to metal ions, forming stable metal complexes. nanobioletters.com These complexes are of great interest due to their potential catalytic activities in a variety of organic transformations. mdpi.com
Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of ligands synthesized from phenolic compounds. mdpi.com The general method for their synthesis involves the condensation reaction of an aldehyde or ketone with a primary amine. jmchemsci.com Halogenated phenols like this compound are particularly useful precursors for creating Schiff base ligands. The synthesis typically involves the formylation of the phenol to introduce an aldehyde group, which can then react with various amines to form the Schiff base.
The resulting halogenated Schiff base ligands are often bidentate or polydentate, capable of coordinating with metal ions through the phenolic oxygen and the imine nitrogen. nanobioletters.com The presence of halogen substituents on the salicylidene moiety can significantly influence the electronic properties and stability of the resulting metal complexes. nih.gov
Table 1: Examples of Schiff Base Ligands Derived from Halogenated Phenols
| Precursor Aldehyde | Amine | Resulting Ligand Type | Reference |
|---|---|---|---|
| 5-Bromosalicylaldehyde | Sulfanilamide | Sulfonamide-based Schiff base | nih.gov |
| 3,5-Dibromosalicylaldehyde | 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Sulfonamide-based Schiff base | nih.gov |
| 2,4-Dibromo-6-formylphenol | 2-Aminopyridine | Pyridyl-imino phenol | rsc.org |
| 2,4-Dibromo-6-formylphenol | 2-Isopropylaminoethylamine | Aminoethyl-imino phenol | deepdyve.com |
Once synthesized, these Schiff base ligands are used to form complexes with a wide array of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). nanobioletters.combohrium.com The complexation typically occurs by reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol. nanobioletters.comnih.gov The ligand often acts as a bidentate or tridentate chelator, binding to the metal center through oxygen and nitrogen donor atoms. bohrium.com
The resulting metal complexes are characterized using various analytical and spectroscopic techniques to determine their structure and properties. These methods include:
Elemental Analysis: To confirm the empirical formula of the complex. deepdyve.comresearchgate.net
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies, such as the C=N (imine) and C-O (phenolic) bands. deepdyve.comresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) and Zn(II) complexes), NMR helps to elucidate the structure of the ligand framework upon coordination. nih.govresearchgate.net
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. rsc.org
X-ray Crystallography: To provide definitive information about the molecular structure and coordination geometry of the complex in the solid state. rsc.orgdeepdyve.comresearchgate.net
These characterization studies have revealed various coordination geometries for the metal complexes, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the ligand structure. nih.govresearchgate.net For example, a dinuclear copper(II) complex derived from a Schiff base of 2,4-dibromo-6-formylphenol was found to have a square-pyramidal coordination around each copper atom. deepdyve.com
The metal complexes derived from this compound and its analogous Schiff bases are frequently investigated for their catalytic potential in various organic reactions. mdpi.com The combination of the tunable electronic and steric properties of the ligand and the inherent reactivity of the metal center can lead to highly effective catalysts.
One notable application is in olefin polymerization and oligomerization. For instance, Fe(II), Co(II), and Ni(II) complexes with ligands derived from 2,4-dibromo-6-((pyridin-2-ylimino)methyl)phenol, when activated with an ethylaluminum dichloride (EtAlCl2) co-catalyst, have been shown to be active catalysts for the oligomerization of ethylene, primarily producing C4 and C6 olefins. rsc.org The catalytic activity and the distribution of products were found to be dependent on both the specific ligand structure and the metal atom used. rsc.org
Furthermore, palladium complexes of Schiff base ligands have been explored in asymmetric catalysis. These chiral catalysts are crucial for synthesizing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. Applications include asymmetric allylic alkylation and cycloaddition reactions. nih.govresearchgate.net The catalytic performance, including reactivity and enantioselectivity, is often fine-tuned by modifying the structure of the biphenyl (B1667301) backbone of the ligand. nih.gov
Table 2: Catalytic Applications of Metal Complexes from Halogenated Phenol-Derived Ligands
| Metal Complex | Ligand Type | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|---|
| Fe(II), Co(II), Ni(II) | 2,4-dibromo-6-((pyridin-2-ylimino)methyl)phenol | Ethylene Oligomerization | Active catalysts affording mainly C4 and C6 oligomers. Activity controlled by ligand and metal. | rsc.org |
| Pd(II) | Axially chiral [1,1′-biphenyl]-2,2′-diol phosphoramidite | Asymmetric Cycloadditions | Evaluation of reactivity and enantioselectivity. | nih.gov |
| Pd(II) | Diphosphine with diphenylether backbone | Asymmetric Allylic Alkylation | Enantioselectivity depends on the chiral auxiliary in the ligand backbone. | researchgate.net |
Advanced Analytical Methodologies for 2,4 Dibromo 3 Methylphenol
Chromatographic Techniques for Detection and Quantification
Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 2,4-Dibromo-3-methylphenol from complex sample mixtures, enabling its precise measurement.
Gas Chromatography-Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound. The methodology involves separating compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio.
For the analysis of brominated phenols, including this compound, a derivatization step is often required to increase their volatility and improve chromatographic performance. settek.com Silylation is a common derivatization technique where a silylating reagent is used to convert the polar hydroxyl group of the phenol (B47542) into a less polar silyl (B83357) ether. This process enhances the thermal stability of the compound, leading to better peak shapes and reduced tailing during GC analysis.
The choice of the GC column is critical for achieving optimal separation of isomers and other related compounds. A DB-XLB column has been shown to provide excellent separation for various brominated phenols. Following separation in the gas chromatograph, the eluting compounds are ionized, and the resulting ions are separated and detected by the mass spectrometer. The mass spectrum of this compound would exhibit a characteristic pattern of isotopic peaks due to the presence of two bromine atoms (79Br and 81Br), which aids in its identification.
Table 1: GC/MS Parameters for Analysis of Brominated Phenols
| Parameter | Condition |
| Column | DB-XLB |
| Derivatization Reagent | Silylation reagent |
| Derivatization Conditions | 20 µL of reagent at room temperature |
| Detection | Mass Spectrometry (MS) |
| Limits of Detection (LODs) | 0.04 to 0.19 ng/g for various brominated phenols |
This table provides an example of optimized conditions for the GC/MS analysis of brominated phenols in soil samples.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of phenolic compounds, including this compound. mdpi.com Unlike GC, HPLC is well-suited for the analysis of non-volatile or thermally labile compounds without the need for derivatization. mdpi.com
In HPLC, the separation is achieved by passing a liquid sample through a column packed with a solid adsorbent material. For brominated phenols, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Detection in HPLC can be accomplished using various detectors, including UV-Vis and electrochemical detectors. nih.govresearchgate.net A UV-Vis detector measures the absorbance of the eluting compounds at a specific wavelength. researchgate.net An electrochemical detector offers high sensitivity for electroactive compounds like phenols. nih.gov The choice of detector depends on the required sensitivity and selectivity of the analysis.
A study on the determination of bromophenols in red algae utilized an HPLC method with a C8 column and a mobile phase of trifluoroacetic acid in water and acetonitrile, achieving precise quantification in under 24 minutes. mdpi.com The method was validated for linearity, precision, and accuracy, with limits of detection (LOD) below 0.04 μg/mL and limits of quantification (LOQ) below 0.12 μg/mL for the studied bromophenols. mdpi.com
Table 2: HPLC Method Parameters for Bromophenol Analysis in Algae
| Parameter | Condition |
| Column | Phenomenex C8(2) Luna |
| Mobile Phase | 0.05% trifluoroacetic acid in water and acetonitrile |
| LOD | < 0.04 μg/mL |
| LOQ | < 0.12 μg/mL |
| Analysis Time | < 24 minutes |
This table summarizes the validated HPLC method for the quantification of bromophenols in red algae extracts. mdpi.com
For the detection of trace levels of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. mdpi.com UPLC utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. frontiersin.org
When coupled with tandem mass spectrometry (MS/MS), the selectivity of the analysis is significantly enhanced. In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) mode provides a high degree of certainty in the identification and quantification of the target compound, even in complex matrices. nih.gov
UPLC-MS/MS has been successfully applied to the analysis of various phenolic compounds in environmental and biological samples. nih.govspkx.net.cntandfonline.com For instance, a UPLC-MS/MS method was used to assess groundwater contamination, achieving detection limits as low as 0.1 ng/L for 2,4-dibromophenol (B41371). mdpi.comresearchgate.net The use of electrospray ionization (ESI) is common for ionizing phenolic compounds in the liquid phase before they enter the mass spectrometer. dioxin20xx.org
Table 3: UPLC-MS/MS for Trace Analysis of Brominated Phenols in Water
| Parameter | Condition |
| Technique | UPLC-MS/MS |
| Ionization | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Detection Limit (2,4-DBP) | 0.1 ng/L mdpi.comresearchgate.net |
This table highlights the capability of UPLC-MS/MS for the ultra-trace analysis of brominated phenols in water samples.
High-Performance Liquid Chromatography (HPLC)
Optimized Sample Preparation and Extraction Methods for Phenolic Compounds in Various Matrices
The effective extraction of this compound from diverse matrices such as soil, water, and biological tissues is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.
For solid samples like soil and sediment, traditional methods such as Soxhlet extraction have been employed. nih.gov This technique involves the continuous extraction of the analyte from the solid matrix using a solvent. A mixture of hexane (B92381) and acetone (B3395972) has been successfully used for the Soxhlet extraction of brominated phenols from soil. However, Soxhlet extraction can be time-consuming and require large volumes of organic solvents. nih.gov More modern techniques like microwave-assisted extraction (MAE) and matrix solid-phase dispersion (MSPD) offer faster extraction times and reduced solvent consumption. nih.govdphen1.com MSPD, in particular, has been applied for the first time for the extraction of brominated phenols from sediment and sludge samples, demonstrating a one-step extraction and cleanup procedure. dphen1.com
For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods. nih.govresearchgate.net LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. oup.com SPE, on the other hand, utilizes a solid sorbent to retain the analyte from the sample, which is then eluted with a small volume of solvent. nih.govnih.gov SPE is often preferred due to its higher enrichment factors, reduced solvent usage, and ease of automation. nih.gov The choice of the SPE sorbent is crucial for achieving high recovery of the target compound. For phenolic compounds, polymeric reversed-phase sorbents are often used. nih.gov
Subsequent to extraction, a cleanup step is often necessary to remove interfering compounds from the sample extract. nih.gov This can be achieved using techniques like solid-phase extraction cartridges or column chromatography. nih.gov For instance, a Florisil cartridge with dichloromethane (B109758) as the elution solvent has been shown to be effective for the cleanup of soil extracts containing brominated phenols.
Table 4: Common Extraction and Cleanup Methods for Phenolic Compounds
| Sample Matrix | Extraction Method | Cleanup Method | Reference |
| Soil/Sediment | Soxhlet Extraction (Hexane/Acetone) | Florisil Cartridge (Dichloromethane) | |
| Soil/Sediment | Matrix Solid-Phase Dispersion (MSPD) | Integrated in MSPD | dphen1.com |
| Water | Solid-Phase Extraction (SPE) | - | nih.gov |
| Water | Liquid-Liquid Extraction (LLE) | Alkali Back Extraction | oup.com |
This table provides an overview of various extraction and cleanup methods used for the analysis of phenolic compounds in different environmental matrices.
Environmental Monitoring and Occurrence Research of Brominated Phenols
Brominated phenols, including this compound, are of environmental concern due to their potential persistence and widespread presence. nih.govontosight.ai They can enter the environment through various pathways, including industrial discharges, the degradation of brominated flame retardants, and natural production by marine organisms. inchem.orgresearchgate.net
Environmental monitoring programs are essential to assess the levels and distribution of these compounds in different environmental compartments. michigan.gov Such programs often involve the collection of samples from air, water, soil, sediment, and biota, followed by analysis using the advanced analytical techniques described above. nih.gov
Research has shown the occurrence of brominated phenols in various environmental matrices. For example, 2,4,6-tribromophenol, a related compound, has been detected in the air, surface water, sediment, and soil. nih.gov Studies have also reported the presence of brominated phenols in drinking water, although typically at low ng/L concentrations. inchem.org The formation of brominated phenols can occur during water disinfection processes, such as chlorination, when bromide is present in the source water. inchem.org
The environmental fate of this compound and other brominated phenols is influenced by factors such as photolysis, biodegradation, and sorption to soil and sediment. whiterose.ac.ukresearchgate.net Understanding these processes is crucial for predicting their environmental persistence and potential for long-range transport. diva-portal.org Continued research and monitoring are necessary to fully elucidate the environmental occurrence, fate, and potential risks associated with this compound and other brominated phenols.
Q & A
Basic: What are the recommended synthetic routes for 2,4-dibromo-3-methylphenol, and how can regioselectivity be controlled?
Methodological Answer:
The synthesis typically involves bromination of 3-methylphenol. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (0–25°C) ensures regioselectivity at the 2- and 4-positions. Catalysts like FeCl₃ or AlCl₃ enhance electrophilic substitution . For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 2.2 equivalents of Br₂ per equivalent of substrate).
Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column are recommended. Calibrate with certified standards (e.g., CLP DataPak® mixtures at 2000 µg/mL in methylene chloride) . For trace analysis, employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples.
Advanced: How can mechanistic studies elucidate the bromination pathway of 3-methylphenol to form this compound?
Methodological Answer:
Isotopic labeling (e.g., deuterated solvents) and kinetic studies can differentiate between electrophilic aromatic substitution (EAS) and radical pathways. Computational modeling (DFT calculations) predicts regioselectivity by analyzing charge distribution in intermediates . Validate experimentally by synthesizing intermediates (e.g., mono-brominated derivatives) and characterizing via NMR (¹H/¹³C) and X-ray crystallography.
Advanced: What are the environmental degradation pathways of this compound, and how do they differ from chlorophenols?
Methodological Answer:
Brominated phenols exhibit slower hydrolysis and photolysis compared to chlorophenols due to stronger C-Br bonds. Aerobic biodegradation studies using soil microcosms (ISO 11266-1:2021) show partial mineralization via Cupriavidus spp., with debromination as a rate-limiting step . Compare degradation half-lives (t₁/₂) under UV light (254 nm) and in microbial consortia to assess persistence.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. Standardize protocols:
- NMR: Use deuterated DMSO or CDCl₃, and report chemical shifts relative to TMS.
- IR: Dry samples rigorously to eliminate OH stretch interference (3300–3500 cm⁻¹).
Cross-validate with high-resolution mass spectrometry (HRMS) and compare to PubChem or EPA DSSTox entries . Apply systematic error analysis (e.g., residual solvent peaks) as per qualitative research frameworks .
Basic: What in vitro toxicity screening models are appropriate for this compound?
Methodological Answer:
Use the Salmonella mutagenicity assay (Ames test) with TA98 and TA100 strains (OECD 471). For cytotoxicity, employ human hepatocyte (HepG2) cultures with MTT assays (ISO 10993-5:2009). Dose-response curves (0.1–100 µM) should include positive controls (e.g., 2,4-dinitrophenol) .
Advanced: How do substituent effects (Br vs. CH₃) influence the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
The electron-withdrawing bromine groups activate the ring for nucleophilic attack at the 5-position, while the methyl group sterically hinders ortho substitution. Kinetic studies in DMF with NaN₃ (1.5 equivalents) at 80°C reveal substitution rates via LC-MS monitoring. Compare to 2,4-dichloro-3-methylphenol to isolate electronic vs. steric effects .
Advanced: What computational tools predict the aquatic toxicity of this compound?
Methodological Answer:
Use QSAR models (e.g., ECOSAR v2.2) to estimate LC₅₀ for Daphnia magna. Input SMILES strings (e.g., Brc1cc(c(cc1Br)C)O) and validate with experimental data from zebrafish embryo assays (OECD 236). Compare predicted vs. observed toxicity to refine model parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
